雪卡毒素-2

描述

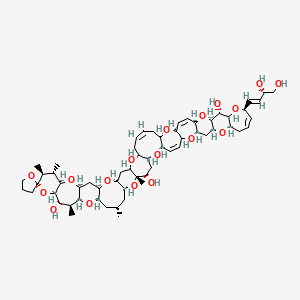

Ciguatoxin-2 is a type of ciguatoxin, which are a class of toxic polycyclic polyethers found in fish that cause ciguatera . Ciguatoxin-2 is a fish toxin consisting of apolycyclic ethers produced by Gambierdiscus (dinoflagellates) from gambiertoxins . It is ingested by fish and in turn may be ingested by humans, causing ciguatera poisoning .

Synthesis Analysis

The ciguatoxins are sodium channel toxins from the marine dinoflagellate Gambierdiscus toxicus, isolated in 1984 . The synthesis of ciguatoxins involves C–C bond formation by silylacetylene and cobalt-mediated cyclization . A recent transcriptomic analysis of polyketide synthases in a highly ciguatoxic dinoflagellate, Gambierdiscus polynesiensis, and low toxicity Gambierdiscus pacificus, from French Polynesia, has provided insights into the synthesis of ciguatoxins .Molecular Structure Analysis

Ciguatoxin-2 has a molecular formula of C60H86O18 . Its average mass is 1095.314 Da and its monoisotopic mass is 1094.581421 Da . It has 32 defined stereocentres .Chemical Reactions Analysis

Ciguatoxins are very potent sodium-channel activator neurotoxins . They pose risks to human health at very low concentrations . Some ciguatoxins lower the threshold for opening excitatory voltage-gated sodium channels in the nervous system . Opening a sodium channel causes depolarization, which could sequentially cause paralysis, heart arrhythmia, and changing the senses of heat and cold .Physical And Chemical Properties Analysis

Ciguatoxins are lipophilic, able to cross the blood–brain barrier, and can cause both central and peripheral neurologic symptoms . They are temperature-stable, so they are not destroyed by cooking or by freezing the fish . Furthermore, the toxins are colourless, odourless and flavourless, which make it impossible to taste or smell them .科学研究应用

化学性质和立体化学:雪卡毒素-2 是雪卡毒素-3 的非对映异构体,仅在特定碳上的立体化学不同。这种轻微的变化显着改变了其化学性质和与电压依赖性钠通道的相互作用 (Lewis 等,1993)。

检测和免疫分析开发:为了检测雪卡毒素-2,使用基于合成的途径开发了用于夹心酶联免疫吸附试验 (ELISA) 的特异性单克隆抗体。该方法可以在 ppb 水平检测雪卡毒素-2,而不会与其他海洋毒素交叉反应 (Oguri 等,2003)。

药理学和毒理学:雪卡毒素-2 与其他雪卡毒素一样,激活电压门控钠通道,增加神经元兴奋性并影响神经递质释放。它在雪卡毒中毒的症状中起作用,包括神经和心血管疾病 (Nicholson 和 Lewis,2006)。

分子结构和合成:雪卡毒素-2 的大而复杂的分子结构一直是化学家面临的挑战。先进的合成方法已经实现了这种毒素的总合成,这对于进一步的生物学和毒理学研究至关重要 (Hirama 等,2001)。

基因表达研究:接触雪卡毒素-2 会改变原代皮层神经元的基因表达。了解这些变化有助于研究毒素的神经影响和雪卡毒中毒的潜在治疗方法 (Rubiolo 等,2018)。

作用机制

安全和危害

Ciguatoxin-2 is poisonous to humans . It cannot be smelled or tasted and cannot be destroyed by cooking . Rapid testing for this toxin in food is not standard . Ciguatera poisoning affects people after they have eaten certain seafood, primarily fish, which contains the poison ciguatoxin . The WHO food safety digest explains why and how ciguatera poisoning occurs, how it can be detected and what authorities and consumers can do to minimize the risk of eating contaminated fish .

未来方向

The increased presence of CTXs, combined with their occurrence in new latitudes and the contribution of climate change, is raising global concern . In this context, further investigations regarding CTX presence and origin in aquatic environments, the development of more sophisticated analysis methods, additional data on human intoxication incidents and the toxicological potency of CTX analogues, as well as potential mitigation/regulatory management measures are considered to be extremely important .

属性

IUPAC Name |

(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45S,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(E,3S)-3,4-dihydroxybut-1-enyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86O18/c1-29-22-42-44(25-48-54(75-42)31(3)52(64)58-55(76-48)30(2)32(4)60(78-58)20-9-21-66-60)72-46-27-51-59(5,77-47(46)23-29)50(63)26-45-36(73-51)12-7-6-11-35-37(70-45)16-17-39-38(68-35)18-19-40-43(69-39)24-49-57(74-40)53(65)56-41(71-49)13-8-10-34(67-56)15-14-33(62)28-61/h6-8,10,14-19,29-58,61-65H,9,11-13,20-28H2,1-5H3/b7-6-,15-14+/t29-,30+,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSYPPRKMNWNII-VYQNUHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC(CO)O)O)O)(OC6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/[C@@H](CO)O)O)O)(O[C@@H]6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018111 | |

| Record name | Ciguatoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1095.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciguatoxin-2 | |

CAS RN |

142185-85-1 | |

| Record name | Ciguatoxin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142185-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciguatoxin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142185851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciguatoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIGUATOXIN-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FEM1MON3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)

![[(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B586880.png)

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)